

Physical and chemical properties of Methyl 2-methylquinoline-6-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 2-methylquinoline-6-carboxylate
Cat. No.:	B180422

[Get Quote](#)

An In-depth Technical Guide to Methyl 2-methylquinoline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **Methyl 2-methylquinoline-6-carboxylate**. The information is curated for professionals in research and development, with a focus on data-driven insights and experimental protocols.

Chemical Identity and Physical Properties

Methyl 2-methylquinoline-6-carboxylate, with the CAS Number 108166-01-4, is a heterocyclic compound belonging to the quinoline family. Quinolines are a significant class of compounds in medicinal chemistry, often serving as scaffolds for the development of therapeutic agents.^[1]

Structure and Identifiers

Identifier	Value
IUPAC Name	methyl 2-methylquinoline-6-carboxylate[2]
CAS Number	108166-01-4[2]
Molecular Formula	C ₁₂ H ₁₁ NO ₂ [2]
Canonical SMILES	CC1=NC2=C(C=C1)C=C(C=C2)C(=O)OC[2]
InChI Key	KGSIXOOGGCSYTB-UHFFFAOYSA-N[2]

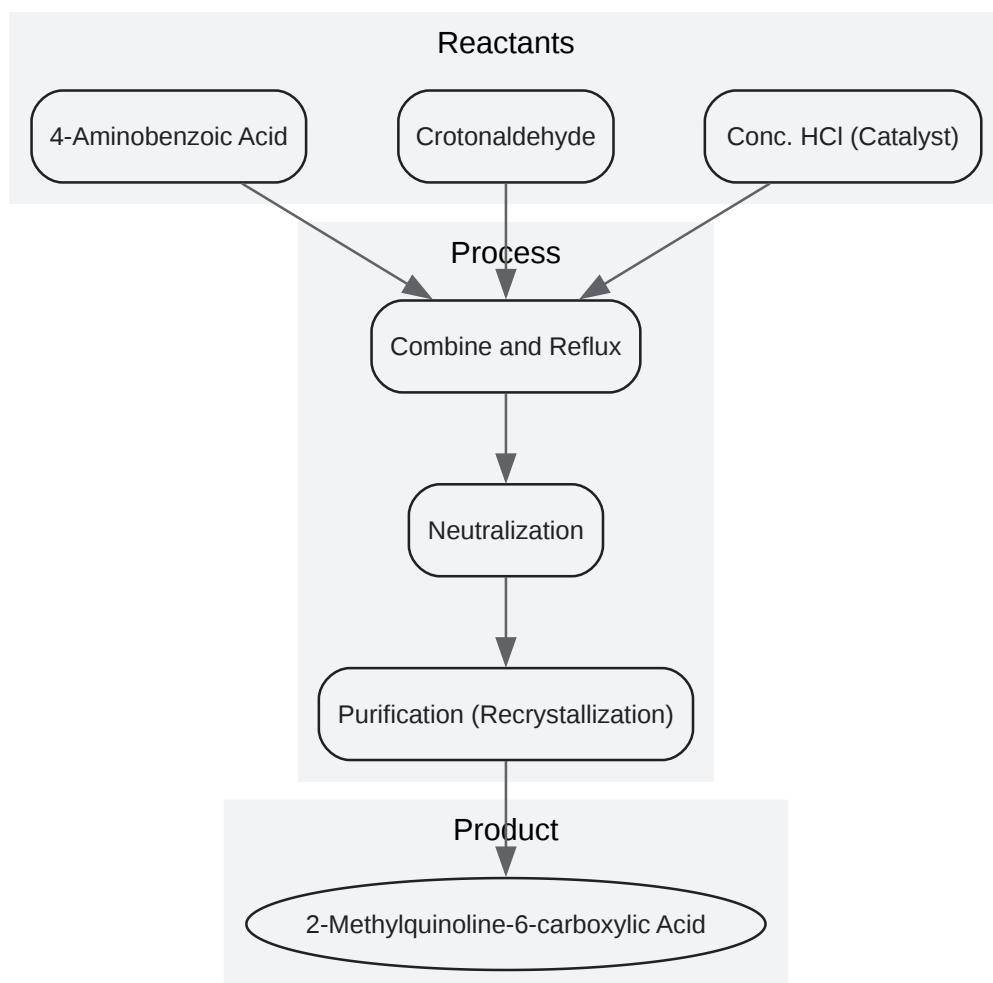
Physicochemical Properties

A summary of the key physicochemical properties is presented below. These values are critical for understanding the compound's behavior in various experimental settings.

Property	Value	Source
Molecular Weight	201.22 g/mol	PubChem[2]
Physical Form	Solid	ChemScene
Melting Point	103-105 °C	ChemScene
Boiling Point (Predicted)	320.3 ± 22.0 °C at 760 mmHg	ChemScene
Flash Point (Predicted)	147.5 ± 22.3 °C	ChemScene
XLogP3 (Predicted)	2.4	PubChem[2]

Synthesis and Characterization

The synthesis of **Methyl 2-methylquinoline-6-carboxylate** can be approached as a two-step process: the formation of the quinoline core followed by esterification.


Synthesis of 2-methylquinoline-6-carboxylic acid (Precursor)

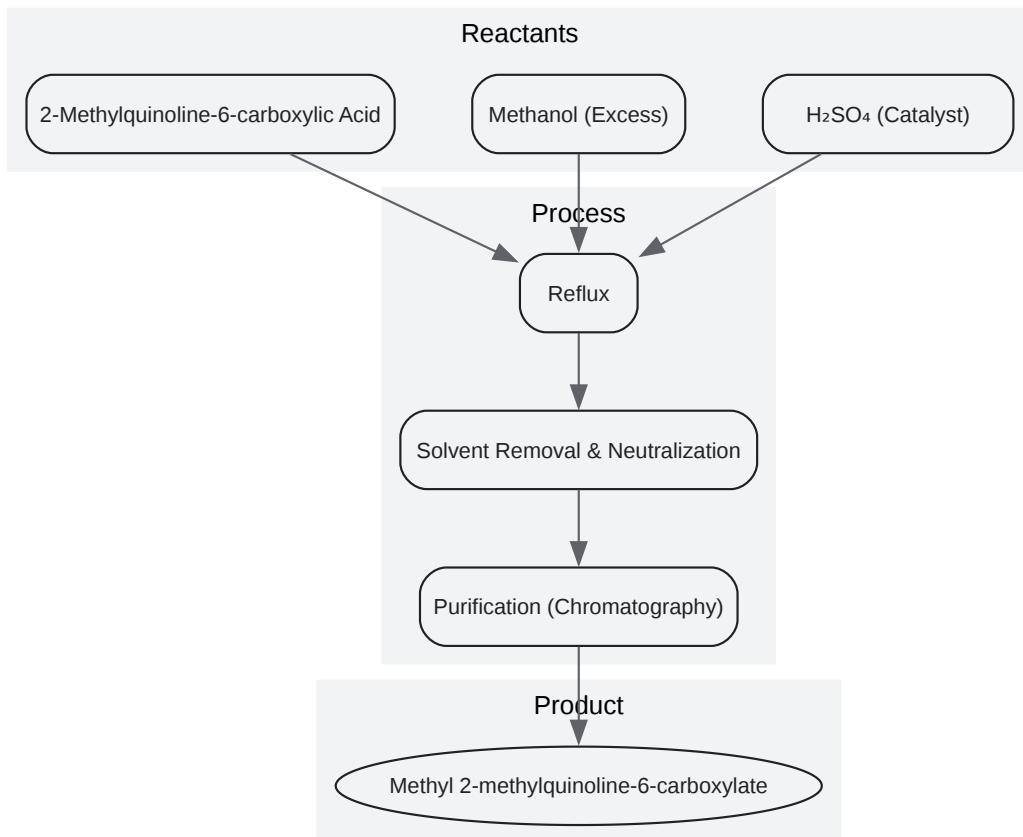
The precursor, 2-methylquinoline-6-carboxylic acid, can be synthesized via the Doebner-von Miller reaction. This classic method involves the reaction of an aromatic amine with an α,β -

unsaturated carbonyl compound.[3][4][5]

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-aminobenzoic acid (1 equivalent) with concentrated hydrochloric acid.
- Addition of Aldehyde: To this acidic mixture, slowly add crotonaldehyde (1.2 equivalents). The reaction is typically exothermic.[6]
- Heating: Heat the reaction mixture under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Work-up: After completion, cool the mixture and neutralize it with a concentrated base solution (e.g., sodium hydroxide) to precipitate the crude product.
- Purification: The crude 2-methylquinoline-6-carboxylic acid can be purified by recrystallization from an appropriate solvent system.

Doebner-von Miller Synthesis Workflow

[Click to download full resolution via product page](#)


Caption: Workflow for the synthesis of the precursor acid.

Esterification to Methyl 2-methylquinoline-6-carboxylate

The final product is obtained through the Fischer esterification of the carboxylic acid precursor with methanol, catalyzed by a strong acid.

- Reaction Setup: Suspend 2-methylquinoline-6-carboxylic acid (1 equivalent) in an excess of methanol, which acts as both the solvent and the reagent.
- Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.^[7]
- Heating: Heat the mixture to reflux for several hours until the reaction is complete, as monitored by TLC.
- Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester. Further purification can be achieved by column chromatography or recrystallization.

Fischer Esterification Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the final esterification step.

Spectral Characterization

While specific experimental spectral data for **Methyl 2-methylquinoline-6-carboxylate** is not readily available in public databases, the expected spectral features can be predicted based on its structure and data from similar compounds.

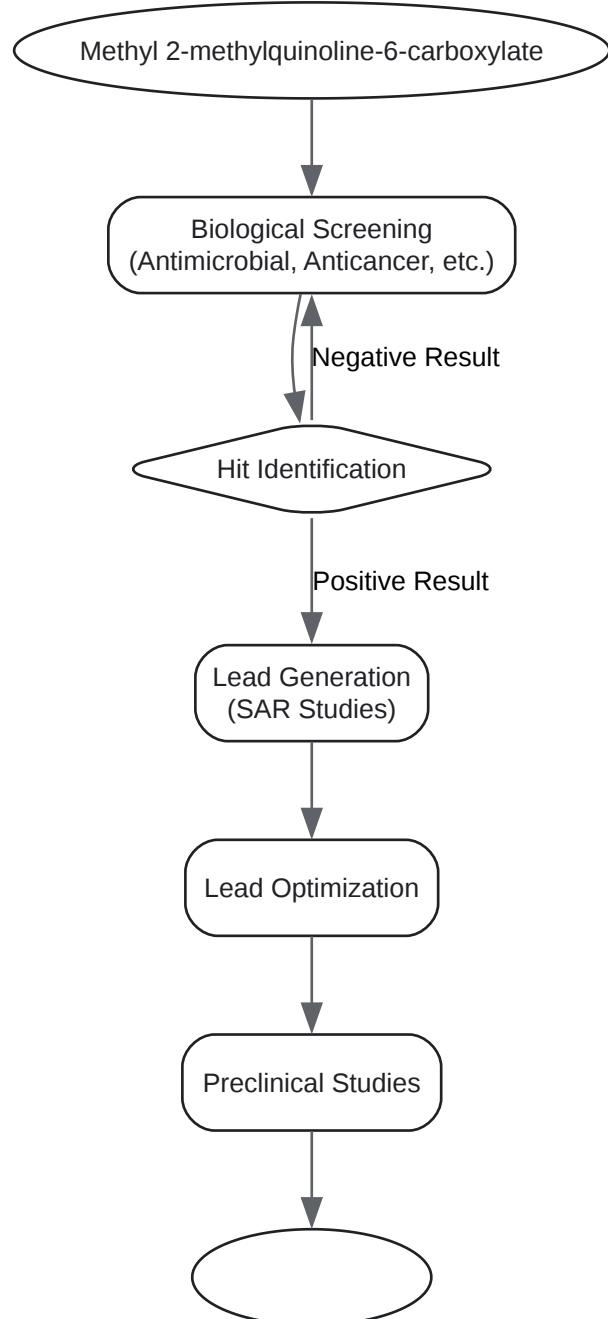
- ^1H NMR: The spectrum is expected to show signals for the methyl group on the quinoline ring (a singlet around 2.5-2.7 ppm), the methyl group of the ester (a singlet around 3.9-4.1 ppm), and a series of signals in the aromatic region (7.0-9.0 ppm) corresponding to the protons on the quinoline ring system.
- ^{13}C NMR: The spectrum would display characteristic peaks for the two methyl carbons, the ester carbonyl carbon (around 165-170 ppm), and the aromatic carbons of the quinoline core.
- IR Spectroscopy: Key absorption bands would be expected for C=O stretching of the ester (around 1720 cm^{-1}), C-O stretching, and C=C and C=N stretching vibrations from the aromatic quinoline ring.
- Mass Spectrometry: The molecular ion peak (M^+) would be observed at $\text{m/z} = 201.22$.

Biological Activity and Potential Applications

The quinoline scaffold is a cornerstone in the development of drugs with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.^[1] Derivatives of quinoline are known to be bioactive and are used in the synthesis of various dyes and pharmaceuticals.^[8]

While specific studies on the biological activity of **Methyl 2-methylquinoline-6-carboxylate** are limited, research on closely related 2,6-disubstituted quinoline derivatives has shown potential. For instance, a series of 2-substituted quinoline-6-carboxamides were synthesized and evaluated as potential antagonists for the metabotropic glutamate receptor 1 (mGluR1), which is a target for treating neuropathic pain.

The precursor, 2-methylquinoline-6-carboxylic acid, is recognized as a versatile building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, as well as in the development of fluorescent dyes and corrosion inhibitors.


Future Research Directions

The structural features of **Methyl 2-methylquinoline-6-carboxylate** make it an interesting candidate for further investigation in several areas:

- Antimicrobial Screening: Given the known antimicrobial properties of many quinoline derivatives, this compound could be screened against a panel of bacterial and fungal strains.
- Anticancer and Cytotoxicity Assays: Evaluation of its effect on various cancer cell lines could reveal potential as an anticancer agent.
- Enzyme Inhibition Studies: Its potential to inhibit key enzymes involved in disease pathways could be explored through targeted assays.

The logical progression for investigating the therapeutic potential of this compound is outlined below.

Drug Discovery & Development Pathway

[Click to download full resolution via product page](#)

Caption: A potential pathway for drug discovery research.

Safety and Handling

Based on data for related quinoline compounds, **Methyl 2-methylquinoline-6-carboxylate** should be handled with care. Quinolines can be harmful if swallowed and may cause skin and eye irritation.^[9] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed. The compound should be stored in a cool, dry, and well-ventilated area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl 2-methylquinoline-6-carboxylate | C₁₂H₁₁NO₂ | CID 2308822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. iipseries.org [iipseries.org]
- 5. synarchive.com [synarchive.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. medkoo.com [medkoo.com]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- To cite this document: BenchChem. [Physical and chemical properties of Methyl 2-methylquinoline-6-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b180422#physical-and-chemical-properties-of-methyl-2-methylquinoline-6-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com